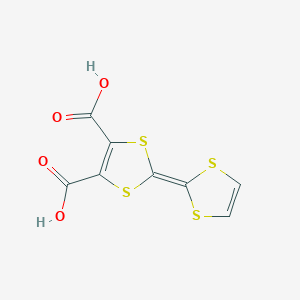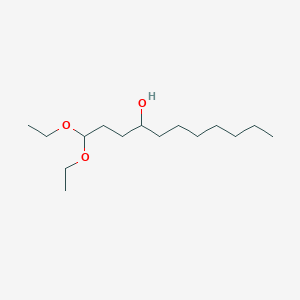
Acetic acid;4-phenylsulfanylbut-2-en-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid;4-phenylsulfanylbut-2-en-1-ol is an organic compound that combines the properties of acetic acid and a phenylsulfanyl-substituted butenol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;4-phenylsulfanylbut-2-en-1-ol typically involves the reaction of 4-phenylsulfanylbut-2-en-1-ol with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction conditions often include heating the mixture to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid;4-phenylsulfanylbut-2-en-1-ol can undergo various types of chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The double bond in the butenol moiety can be reduced to form the corresponding butanol derivative.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of various esters and ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as alkyl halides and strong bases like sodium hydride are often used.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Butanol derivatives.
Substitution: Various esters and ethers depending on the substituents used.
Wissenschaftliche Forschungsanwendungen
Acetic acid;4-phenylsulfanylbut-2-en-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of acetic acid;4-phenylsulfanylbut-2-en-1-ol involves its interaction with various molecular targets. The phenylsulfanyl group can interact with biological macromolecules, potentially inhibiting or modifying their function. The compound’s effects are mediated through pathways involving oxidative stress and enzyme inhibition .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Phenylsulfanylbut-2-en-1-ol: Lacks the acetic acid moiety but shares similar structural features.
Acetic acid;4-phenylbut-2-en-1-ol: Similar but without the sulfanyl group.
Uniqueness
Acetic acid;4-phenylsulfanylbut-2-en-1-ol is unique due to the presence of both the acetic acid and phenylsulfanyl groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
113446-71-2 |
|---|---|
Molekularformel |
C12H16O3S |
Molekulargewicht |
240.32 g/mol |
IUPAC-Name |
acetic acid;4-phenylsulfanylbut-2-en-1-ol |
InChI |
InChI=1S/C10H12OS.C2H4O2/c11-8-4-5-9-12-10-6-2-1-3-7-10;1-2(3)4/h1-7,11H,8-9H2;1H3,(H,3,4) |
InChI-Schlüssel |
RCFWVNRZLYWFIM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)O.C1=CC=C(C=C1)SCC=CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1(2H)-Phthalazinone, 4-[1,1'-biphenyl]-4-yl-](/img/structure/B14317088.png)
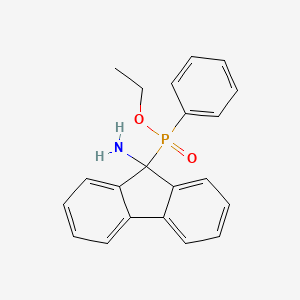
![3-[Ethyl(octadecyl)amino]phenol](/img/structure/B14317096.png)
![5H-Indeno[1,2-b]pyridin-5-one, 8-methoxy-4-methyl-](/img/structure/B14317101.png)
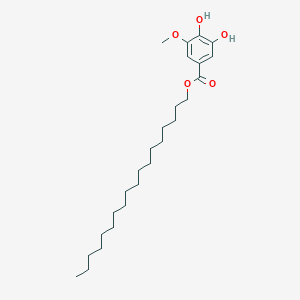
![1,3,5,7-Tetraazabicyclo[3.3.1]nonane, 3,7-bis[(4-chlorophenyl)azo]-](/img/structure/B14317109.png)
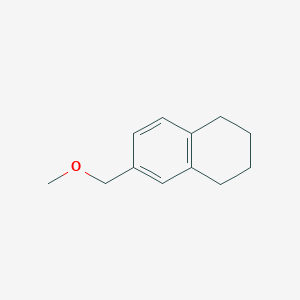
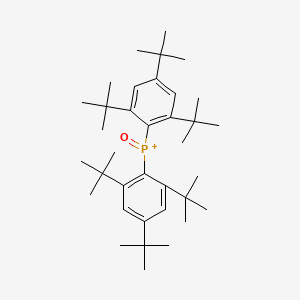
![1-(Diphenylmethyl)-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine](/img/structure/B14317132.png)
![4-[2-(3-Aminophenyl)propan-2-yl]phenol](/img/structure/B14317140.png)
